Cas no 1219967-20-0 (4-Chloro-6-(2-(piperidin-2-yl)ethoxy)pyrimidine hydrochloride)

4-Chloro-6-(2-(piperidin-2-yl)ethoxy)pyrimidine hydrochloride is a chemically modified pyrimidine derivative featuring a chloro-substitution at the 4-position and a piperidin-2-yl ethoxy moiety at the 6-position. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The presence of the piperidine ring enhances its binding affinity to certain biological targets, while the chloro group offers reactivity for further functionalization. Its hydrochloride salt form improves solubility and stability, facilitating handling in synthetic applications. This compound is particularly valuable in the development of kinase inhibitors and other therapeutic agents requiring tailored pyrimidine scaffolds.
4-Chloro-6-(2-(piperidin-2-yl)ethoxy)pyrimidine hydrochloride structure
1219967-20-0 structure
Product name:4-Chloro-6-(2-(piperidin-2-yl)ethoxy)pyrimidine hydrochloride
CAS No:1219967-20-0
MF:C11H17Cl2N3O
MW:278.178180456162
MDL:MFCD13560700
CID:2169717

4-Chloro-6-(2-(piperidin-2-yl)ethoxy)pyrimidine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-6-(2-(piperidin-2-yl)ethoxy)pyrimidine hydrochloride
    • 6-Chloro-4-pyrimidinyl 2-(2-piperidinyl)ethylether hydrochloride
    • 6-Chloro-4-pyrimidinyl 2-(2-piperidinyl)ethyl ether hydrochloride
    • MDL: MFCD13560700
    • Inchi: 1S/C11H16ClN3O.ClH/c12-10-7-11(15-8-14-10)16-6-4-9-3-1-2-5-13-9;/h7-9,13H,1-6H2;1H
    • InChI Key: HCNQBCPBZOKHJA-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=NC=N1)OCCC1CCCCN1.Cl

Computed Properties

  • Exact Mass: 277.075
  • Monoisotopic Mass: 277.075
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 206
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 47

4-Chloro-6-(2-(piperidin-2-yl)ethoxy)pyrimidine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM311393-1g
4-Chloro-6-(2-(piperidin-2-yl)ethoxy)pyrimidine hydrochloride
1219967-20-0 95%
1g
$165 2023-02-03
Matrix Scientific
050299-2.500g
6-Chloro-4-pyrimidinyl 2-(2-piperidinyl)ethylether hydrochloride
1219967-20-0
2.500g
$720.00 2023-09-06
Chemenu
CM311393-5g
4-Chloro-6-(2-(piperidin-2-yl)ethoxy)pyrimidine hydrochloride
1219967-20-0 95%
5g
$495 2023-02-03
Matrix Scientific
050299-500mg
6-Chloro-4-pyrimidinyl 2-(2-piperidinyl)ethylether hydrochloride
1219967-20-0
500mg
$237.00 2023-09-06

Additional information on 4-Chloro-6-(2-(piperidin-2-yl)ethoxy)pyrimidine hydrochloride

Introduction to 4-Chloro-6-(2-(piperidin-2-yl)ethoxy)pyrimidine hydrochloride (CAS No. 1219967-20-0)

4-Chloro-6-(2-(piperidin-2-yl)ethoxy)pyrimidine hydrochloride is a significant compound in the realm of pharmaceutical chemistry, playing a pivotal role in the development of innovative therapeutic agents. With the CAS number 1219967-20-0, this compound has garnered attention due to its structural uniqueness and potential biological activities. Its molecular structure, featuring a pyrimidine core substituted with a chloro group at the 4-position and an ethoxy-piperidine moiety at the 6-position, makes it a versatile intermediate in synthetic chemistry. The hydrochloride salt form enhances its solubility, facilitating its use in various biochemical assays and drug formulation processes.

The relevance of 4-Chloro-6-(2-(piperidin-2-yl)ethoxy)pyrimidine hydrochloride is underscored by its applications in medicinal chemistry. Pyrimidine derivatives are well-documented for their pharmacological properties, including antiviral, anticancer, and anti-inflammatory effects. The introduction of a chloro group and an ethoxy-piperidine side chain into the pyrimidine scaffold introduces additional functionalization possibilities, enabling the synthesis of novel analogs with enhanced binding affinity and selectivity. This compound serves as a valuable building block for designing molecules that target specific biological pathways.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors for oncological applications. The pyrimidine scaffold is particularly relevant in this context, as it mimics natural nucleoside structures, making it an effective scaffold for inhibiting enzymes such as kinases and polymerases involved in cancer cell proliferation. The 4-Chloro-6-(2-(piperidin-2-yl)ethoxy)pyrimidine hydrochloride derivative has been explored in several preclinical studies for its potential to disrupt aberrant signaling pathways in tumor cells. Its ability to modulate protein-protein interactions and enzyme activities has positioned it as a promising candidate for further development into an anticancer therapeutic.

Moreover, the compound's structural features make it amenable to further chemical modifications, allowing researchers to fine-tune its pharmacokinetic and pharmacodynamic properties. The piperidine ring, in particular, is known for improving oral bioavailability and metabolic stability, which are critical factors in drug development. By incorporating this moiety into the pyrimidine core, 4-Chloro-6-(2-(piperidin-2-yl)ethoxy)pyrimidine hydrochloride exhibits improved pharmacological profiles compared to simpler analogs. This has led to its investigation in combination therapies, where it may synergize with other drugs to achieve greater therapeutic efficacy.

The synthesis of 4-Chloro-6-(2-(piperidin-2-yl)ethoxy)pyrimidine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the compound's complexity but also demonstrate the ingenuity of modern chemical synthesis techniques.

From a regulatory perspective, 4-Chloro-6-(2-(piperidin-2-yl)ethoxy)pyrimidine hydrochloride must comply with stringent quality standards to be considered for clinical use. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to characterize its purity and structural integrity. These methods ensure that the compound meets the necessary criteria for safety and efficacy before it proceeds to preclinical and clinical trials.

The pharmaceutical industry continues to invest heavily in discovering new therapeutic agents derived from pyrimidine derivatives. The unique structural features of 4-Chloro-6-(2-(piperidin-2-yl)ethoxy)pyrimidine hydrochloride make it a cornerstone in this pursuit. Its potential applications extend beyond oncology to other therapeutic areas such as infectious diseases and inflammatory disorders. As research progresses, this compound is likely to play an increasingly important role in the development of next-generation pharmaceuticals.

In conclusion,4-Chloro-6-(2-(piperidin-2-yl)ethoxy)pyrimidine hydrochloride (CAS No. 1219967-20-0) is a multifaceted compound with significant implications in drug discovery and development. Its structural versatility, combined with its observed biological activities, positions it as a key intermediate in synthesizing novel therapeutic agents. As scientific understanding advances, this compound will continue to be a subject of intense research, contributing to advancements in medicine and human health.

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